molecular formula C15H13ClN2O2 B5815403 4-{[2-(2-CHLOROPHENYL)ACETYL]AMINO}BENZAMIDE

4-{[2-(2-CHLOROPHENYL)ACETYL]AMINO}BENZAMIDE

Cat. No.: B5815403
M. Wt: 288.73 g/mol
InChI Key: XTLAXXLZDGYJMO-UHFFFAOYSA-N
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Description

4-{[2-(2-CHLOROPHENYL)ACETYL]AMINO}BENZAMIDE is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chlorophenyl group attached to an acetamide moiety, which is further connected to a benzamide structure

Future Directions

The future directions for “4-{[(2-chlorophenyl)acetyl]amino}benzamide” and similar compounds could involve further studies on their antimicrobial and anticancer activities . The potential of these compounds to be used as lead compounds for rational drug designing has been suggested .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(2-CHLOROPHENYL)ACETYL]AMINO}BENZAMIDE typically involves the following steps:

    Acylation Reaction: The initial step involves the acylation of 2-chlorophenylacetic acid with a suitable acylating agent, such as acetic anhydride, in the presence of a catalyst like sulfuric acid.

    Amidation Reaction: The resulting acylated product is then reacted with 4-aminobenzamide under controlled conditions to form the desired compound. This reaction is usually carried out in a solvent like dichloromethane or ethanol, with the addition of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(2-CHLOROPHENYL)ACETYL]AMINO}BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or acetamides.

Scientific Research Applications

4-{[2-(2-CHLOROPHENYL)ACETYL]AMINO}BENZAMIDE has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of inflammatory and infectious diseases.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with specific properties, such as enhanced thermal stability or conductivity.

Comparison with Similar Compounds

Similar Compounds

    4-{[2-(4-CHLOROPHENYL)ACETYL]AMINO}BENZAMIDE: Similar structure with a different position of the chlorine atom.

    4-{[2-(2-BROMOPHENYL)ACETYL]AMINO}BENZAMIDE: Similar structure with a bromine atom instead of chlorine.

    4-{[2-(2-METHYLPHENYL)ACETYL]AMINO}BENZAMIDE: Similar structure with a methyl group instead of chlorine.

Uniqueness

4-{[2-(2-CHLOROPHENYL)ACETYL]AMINO}BENZAMIDE is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and interaction with molecular targets. This unique structure may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

4-[[2-(2-chlorophenyl)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2/c16-13-4-2-1-3-11(13)9-14(19)18-12-7-5-10(6-8-12)15(17)20/h1-8H,9H2,(H2,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLAXXLZDGYJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NC2=CC=C(C=C2)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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